1-Phenylethyl valerate
CAS No.: 3460-43-3
VCID: VC18966936
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Phenylethyl valerate, also known as 1-phenylethyl pentanoate, is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is identified by the CAS number 3460-43-3 and the European Community number 222-407-4 . This compound is a type of ester, which is commonly used in various industrial applications, including perfumery and flavoring due to its aromatic properties. Synthesis and ApplicationsThe synthesis of 1-phenylethyl valerate typically involves the esterification reaction between 1-phenylethanol and valeric acid. This process can be catalyzed by acids or enzymes to produce the desired ester. The compound is used in the fragrance industry due to its pleasant aroma and stability in formulations. Spectral InformationSpectral analysis of 1-phenylethyl valerate can provide valuable information about its structure and purity. Mass spectrometry (MS) data, such as GC-MS, show characteristic peaks that help identify the compound. For instance, the m/z top peak for 1-phenylethyl valerate is typically around 105 . Related Compounds and ResearchResearch on related compounds, such as phenethyl esters, often involves studying their biological activities and applications in pharmaceuticals or as fragrance materials. For example, phenethyl acetate and phenethyl propionate are known for their use in perfumery and have been studied for their safety profiles . While specific research on 1-phenylethyl valerate might be limited, its structural similarity to these compounds suggests potential applications in similar fields. |
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CAS No. | 3460-43-3 |
Product Name | 1-Phenylethyl valerate |
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 1-phenylethyl pentanoate |
Standard InChI | InChI=1S/C13H18O2/c1-3-4-10-13(14)15-11(2)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
Standard InChIKey | PTBSIZMEMKOIHX-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(=O)OC(C)C1=CC=CC=C1 |
PubChem Compound | 103017 |
Last Modified | Aug 11 2024 |
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